2,3,4,6-tetra-O-acetyl-D-galactopyranose 2,3,4,6-tetra-O-acetyl-D-galactopyranose
Brand Name: Vulcanchem
CAS No.: 47339-09-3
VCID: VC20750055
InChI: InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C14H20O10
Molecular Weight: 348.3 g/mol

2,3,4,6-tetra-O-acetyl-D-galactopyranose

CAS No.: 47339-09-3

Cat. No.: VC20750055

Molecular Formula: C14H20O10

Molecular Weight: 348.3 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,6-tetra-O-acetyl-D-galactopyranose - 47339-09-3

CAS No. 47339-09-3
Molecular Formula C14H20O10
Molecular Weight 348.3 g/mol
IUPAC Name [(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-hydroxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C14H20O10/c1-6(15)20-5-10-11(21-7(2)16)12(22-8(3)17)13(14(19)24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11+,12+,13-,14?/m1/s1
Standard InChI Key IEOLRPPTIGNUNP-RRYROLNDSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC(=O)C

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator